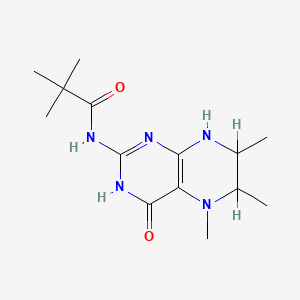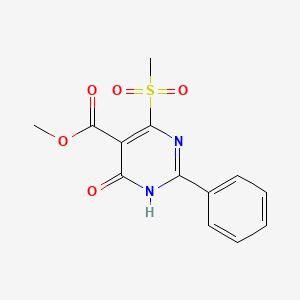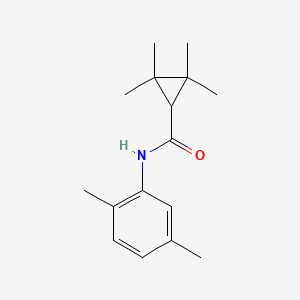
2-Methoxy-4-(2-naphthyldiazenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(2-naphthyldiazenyl)phenol is an organic compound with the molecular formula C17H14N2O2 It is a phenolic compound that features a naphthyl group attached to a diazenyl moiety, which is further connected to a methoxyphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-naphthyldiazenyl)phenol typically involves the diazotization of 2-naphthylamine followed by coupling with 2-methoxyphenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2-naphthylamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methoxyphenol in an alkaline medium, typically using sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(2-naphthyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(2-naphthyldiazenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(2-naphthyldiazenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: A phenolic compound with similar structural features but different functional groups.
2-Methoxy-4-vinylphenol: Another phenolic compound with a vinyl group instead of a diazenyl group.
4-Hydroxy-3-methoxybenzaldehyde: A related compound with an aldehyde group.
Uniqueness
2-Methoxy-4-(2-naphthyldiazenyl)phenol is unique due to its diazenyl group attached to a naphthyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar phenolic compounds .
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-methoxy-4-(naphthalen-2-yldiazenyl)phenol |
InChI |
InChI=1S/C17H14N2O2/c1-21-17-11-15(8-9-16(17)20)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,20H,1H3 |
InChI-Schlüssel |
GROKUDWFNHFFSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=CC=CC=C3C=C2)O |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate](/img/structure/B13377211.png)

![3-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B13377230.png)
![4-amino-2,5-dioxo-3,6-dipropyl-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B13377233.png)

![3-hydroxy-1-isobutyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377238.png)
![14-Oxa-2,9,11,13,15,17-hexaazatetracyclo[8.7.0.0(3,8).0(12,16)]heptadeca-1(17),3(8),4,6,10,12,15-heptaene](/img/structure/B13377239.png)

![4-Tert-butyl-2-({[2-({5-tert-butyl-2-hydroxy-3-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-6-nitrophenol](/img/structure/B13377249.png)

![N-[N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377263.png)
![N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377271.png)
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)
![2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13377283.png)
